1-(2-Chloro-6-methoxypyridin-3-YL)ethanone
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Overview
Description
1-(2-Chloro-6-methoxypyridin-3-YL)ethanone is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone typically involves the reaction of 2-chloro-6-methoxypyridine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-methoxypyridin-3-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(2-Chloro-6-methoxypyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloro-2-methoxypyridin-3-yl)ethanone: Similar in structure but with different positional isomers.
2-Chloro-1-(6-methoxypyridin-3-yl)ethanone: Another positional isomer with distinct chemical properties.
Uniqueness
1-(2-Chloro-6-methoxypyridin-3-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted research and applications in various fields .
Biological Activity
1-(2-Chloro-6-methoxypyridin-3-yl)ethanone is an organic compound with significant biological activity, particularly in the realms of antimicrobial and antifungal properties. This article explores its biological mechanisms, synthesis, structure-activity relationships, and potential applications in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈ClNO₂, with a molecular weight of approximately 185.61 g/mol. The compound features a chloro group and a methoxy group attached to a pyridine ring, contributing to its unique chemical properties. Its moderate lipophilicity, indicated by a Log P value of around 1.61, suggests favorable absorption characteristics in biological systems.
Antimicrobial and Antifungal Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial and antifungal activities. Its mechanism of action is believed to involve the inhibition of specific enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism and pharmacokinetics. This inhibition can lead to enhanced therapeutic effects when used in combination with other medications.
Interaction with Biological Targets
The compound has shown potential interactions with various biological targets, particularly enzymes involved in metabolic pathways. The inhibition of cytochrome P450 enzymes suggests implications for drug-drug interactions and metabolic processes in vivo. Further research is necessary to elucidate these interactions fully.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. The specific substitution pattern of the chloro and methoxy groups enhances its reactivity and solubility, making it a valuable intermediate in synthetic chemistry and medicinal applications.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the SAR of this compound. The following table summarizes some notable compounds with their CAS numbers and similarity indices:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Chloro-1-(6-methoxypyridin-3-yl)ethanone | 136591-96-3 | 0.85 |
1-(5-Bromo-2-chloropyridin-3-yl)ethanone | 886365-47-5 | 0.84 |
2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride | 61889-48-3 | 0.80 |
1-(2-chloropyridine-4-yl)ethanone | 23794-15-2 | 0.78 |
2-(2-Chloropyridin-3-yl)acetic acid | 61494-55-1 | 0.75 |
The unique substitution pattern of this compound imparts distinct electronic and steric properties compared to these similar compounds, highlighting its potential as a lead compound for further development.
Case Studies and Research Findings
Several studies have investigated the biological activities of derivatives of pyridine-based compounds, including those related to cancer treatment. For instance, compounds structurally related to this compound have been evaluated for their antiproliferative effects against various cancer cell lines. These studies often focus on optimizing the substitution patterns to enhance potency while minimizing toxicity .
In one study, modifications to the methoxy group significantly impacted the growth inhibition of cancer cells, demonstrating the importance of precise structural configurations for maximizing therapeutic efficacy .
Properties
Molecular Formula |
C8H8ClNO2 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-(2-chloro-6-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)6-3-4-7(12-2)10-8(6)9/h3-4H,1-2H3 |
InChI Key |
NGCGKWNIZQTRHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)OC)Cl |
Origin of Product |
United States |
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